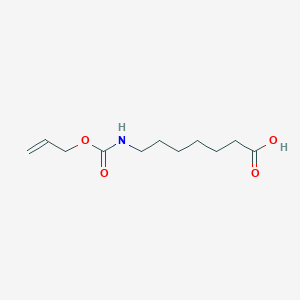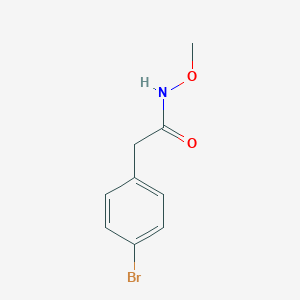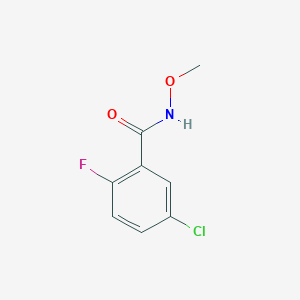
1-(4-bromophenyl)-N-ethylcyclopropane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-N-ethylcyclopropane-1-carboxamide is an organic compound characterized by the presence of a bromophenyl group attached to a cyclopropane ring, which is further connected to an ethylcarboxamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-N-ethylcyclopropane-1-carboxamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a Grignard reaction with ethylmagnesium bromide to form 4-bromo-1-phenylethanol.
Cyclopropanation: The intermediate is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent to form the cyclopropane ring.
Amidation: Finally, the cyclopropane intermediate is reacted with ethylamine under appropriate conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions: 1-(4-Bromophenyl)-N-ethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Amidation and Hydrolysis: The carboxamide group can undergo further amidation or hydrolysis to form corresponding amides or carboxylic acids.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronic acids.
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted phenyl derivatives
- Oxidized or reduced cyclopropane derivatives
- Amides or carboxylic acids from amidation or hydrolysis
科学研究应用
1-(4-Bromophenyl)-N-ethylcyclopropane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.
作用机制
The mechanism of action of 1-(4-bromophenyl)-N-ethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions, while the carboxamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
相似化合物的比较
- 1-(4-Bromophenyl)-N-methylcyclopropane-1-carboxamide
- 1-(4-Bromophenyl)-N-propylcyclopropane-1-carboxamide
- 1-(4-Chlorophenyl)-N-ethylcyclopropane-1-carboxamide
Uniqueness: 1-(4-Bromophenyl)-N-ethylcyclopropane-1-carboxamide is unique due to the specific combination of the bromophenyl group and the ethylcarboxamide group attached to the cyclopropane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
1-(4-bromophenyl)-N-ethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-2-14-11(15)12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUOLXXKCSNBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1(CC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(2,3-Dichloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B7891902.png)

![[Methyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid](/img/structure/B7891918.png)
![{[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-acetic acid](/img/structure/B7891923.png)




